cis-Zeatin-O-glucoside

Enzyme kinetics Substrate specificity Cytokinin metabolism

Researchers requiring sustained cytokinin activity at high concentrations without phytotoxicity face limited options-N-glucosides are irreversible, free bases cause necrosis. cZOG (CAS 71866-93-8) is a hydrolyzable O-glucoside prohormone with a biphasic dose-response, exhibiting higher activity at 10⁻⁴ M versus zeatin/riboside. • cisZOG1-exclusive substrate-11-fold affinity over trans-zeatin; trans-zeatin not recognized. • Sustained release via in-planta hydrolysis to active cis-zeatin; superior to non-hydrolyzable N-glucosides. • Essential standard for rice/maize cytokinin profiling; authentic reference for LC-MS/MS method validation.

Molecular Formula C16H23N5O6
Molecular Weight 381.38 g/mol
Cat. No. B1235783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Zeatin-O-glucoside
Molecular FormulaC16H23N5O6
Molecular Weight381.38 g/mol
Structural Identifiers
SMILESCC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2-/t9-,11-,12+,13-,16-/m1/s1
InChIKeyUUPDCCPAOMDMPT-MTQUCLQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Zeatin-O-glucoside: Technical Profile and Core Characteristics for Cytokinin Research


cis-Zeatin-O-glucoside (cZOG, CAS 71866-93-8) is an O-glycosylated cytokinin derivative comprising a cis-zeatin base conjugated to a glucose moiety at the side-chain hydroxyl position . This compound is biosynthesized from cis-zeatin and UDP-glucose via the action of cis-zeatin O-glucosyltransferases, a reaction that modulates cytokinin activity, transport, and metabolic stability [1]. Unlike N-glucosides, which are generally considered irreversible inactivation products, O-glucosides like cZOG can be hydrolyzed in planta to release active cytokinin bases, positioning cZOG as a storage and transport form with distinct physiological kinetics [2]. The compound is ubiquitously detected across plant species and is particularly abundant in maize kernels, rice grains, and specific developmental stages, where cis-zeatin-type cytokinins often predominate over their trans-zeatin counterparts [3].

Why cis-Zeatin-O-glucoside Cannot Be Substituted by Generic Cytokinins in Critical Applications


Substitution of cis-zeatin-O-glucoside with other cytokinin species is not scientifically defensible due to fundamental differences in enzyme substrate specificity, metabolic fate, and activity-concentration profiles. The maize enzyme cisZOG1 exhibits exclusive specificity for cis-zeatin and UDP-glucose, failing entirely to recognize trans-zeatin or trans-ribosylzeatin as substrates [1]. This strict substrate discrimination establishes a distinct, non-redundant metabolic pathway for cis-zeatin-type cytokinins that is not accessible to trans-zeatin analogs. Furthermore, cZOG demonstrates a non-linear, concentration-dependent activity profile in bioassays—exhibiting lower activity than zeatin and zeatin riboside at concentrations ≤10⁻⁵ M, but demonstrating higher activity (or reduced toxicity) at 10⁻⁴ M [2]. This biphasic behavior is not observed with other cytokinin conjugates such as 7- and 9-N-glucosides, which remain nearly inactive across all concentrations [3]. Finally, O-glucosides exhibit enhanced metabolic stability and altered uptake kinetics compared to aglycones and ribosides, with O-glucosyl-ZR showing greatly enhanced stability relative to ZR, yet retaining the capacity for hydrolysis to release active species in planta—a property that N-glucosides lack [4]. These cumulative differences make generic cytokinin substitution inappropriate for studies requiring predictable release kinetics, specific enzymatic pathway interrogation, or dose-dependent modulation of cytokinin responses.

Quantitative Differentiation of cis-Zeatin-O-glucoside Against Structural Analogs and In-Class Comparators


cisZOG1 Enzyme Exhibits 11-Fold Higher Affinity for cis-Zeatin Compared to trans-Zeatin

Recombinant maize cis-zeatin O-glucosyltransferase (cisZOG1) demonstrates an 11-fold higher affinity for cis-zeatin relative to trans-zeatin, establishing a clear enzymatic basis for cis-specific cytokinin metabolism. The affinity of these enzymes to cis-zeatin was 11 fold higher than trans-zeatin, and competition experiments with other cytokinins indicated that cis-zeatin riboside and thidiazuron are strong inhibitors while trans-zeatin, kinetin and N⁶-benzyladenine are only slightly inhibitory [1]. This differential substrate preference is further reinforced by the finding that cisZOG1 fails entirely to recognize trans-zeatin as a substrate [2]. These data indicate the existence of a dedicated enzymatic machinery for cis-zeatin glucosylation that is largely orthogonal to trans-zeatin metabolic pathways.

Enzyme kinetics Substrate specificity Cytokinin metabolism

cis-Zeatin-O-glucoside Exhibits Concentration-Dependent Activity Reversal at 10⁻⁴ M Relative to Zeatin and Zeatin Riboside

cis-Zeatin-O-glucoside demonstrates a biphasic activity profile in the soybean callus bioassay that distinguishes it from both its aglycone and riboside counterparts. At concentrations from 10⁻⁸ to 10⁻⁵ M, O-β-D-glucopyranosylzeatin is less active than zeatin and zeatin riboside. However, at a concentration of 10⁻⁴ M, the glucoside is more active or alternatively less toxic than similar concentrations of zeatin and zeatin riboside [1]. Applied zeatin-O-glucoside is readily metabolized by soybean callus, and both zeatin and zeatin riboside could be extracted from callus grown on basal medium containing the O-glucoside, confirming that cZOG serves as a hydrolyzable storage form that can release active cytokinin bases in planta [2].

Bioassay Dose-response Cytokinin activity

cis-Zeatin-Type Cytokinins Predominate Over trans-Zeatin Analogs in Rice Grains and Specific Plant Tissues

Quantitative GC-MS analysis of developing rice grains reveals that cis isomers of zeatin derivatives are consistently more abundant than their trans counterparts across all growth stages examined. Cis isomers of zeatin derivatives were always present and more abundant than trans isomers, with the analysis confirming that this abundance was not an artifact of tRNA hydrolysis during extraction [1]. In maize, cis-zeatin, cis-zeatin riboside, and their O-glucosides were detected in all tissues examined, with immature kernels containing very high levels of the O-glucoside of cis-zeatin riboside [2]. This endogenous predominance of cis-type cytokinins in key agronomic tissues indicates a physiological relevance that contradicts the traditional view of cis-zeatin derivatives as merely low-activity adjunct components.

Endogenous cytokinin profiling Tissue-specific distribution GC-MS quantification

O-Glucosides Exhibit Enhanced Metabolic Stability and Distinct Uptake Kinetics Relative to Aglycones and Ribosides

Comparative metabolism studies in soybean callus tissue establish a clear hierarchy of stability and uptake kinetics among cytokinin metabolites. Compared with its aglycone, O-glucosyl-zeatin riboside exhibited slow uptake and greatly enhanced stability, but gas chromatographic-mass spectrometric analysis showed that appreciable amounts were hydrolyzed to zeatin riboside in the tissue [1]. The following activity sequence was established: zeatin riboside (ZR) > zeatin (Z) > O-glucosides of Z, ZR and their dihydro derivatives > lupinic acid > 7- and 9-glucosides of Z which were almost inactive [2]. The 7- and 9-glucosides were taken up very slowly and showed great metabolic stability but minimal biological activity, whereas O-glucosides combine enhanced stability with the capacity for controlled hydrolysis to active forms—a property not shared by N-glucosides [3].

Metabolic stability Cytokinin uptake Hydrolysis kinetics

cis-Zeatin Differentially Modulates Plant Immunity Compared to trans-Zeatin in Tobacco-Pseudomonas Pathosystem

A comparative study of cis-zeatin and trans-zeatin in Nicotiana tabacum infected with Pseudomonas syringae demonstrates a differential effect of the two zeatin isomers on symptom development, defense responses, and bacterial multiplication [1]. This study establishes a biological effect of cis-zeatin that is distinct from that of trans-zeatin, challenging the long-held view that cis-zeatin exhibits low or no activity [2]. While this study examines the free base forms rather than the O-glucoside directly, the differential immunomodulatory activity of the cis-zeatin scaffold has direct implications for cZOG: as a hydrolyzable storage form of cis-zeatin, cZOG represents a potential slow-release source of the cis-zeatin base that mediates these distinct immune responses. The differential effect is observed under conditions where trans-zeatin is typically associated with enhanced resistance to (hemi)biotrophic pathogens [3].

Plant immunity Pathogen resistance Cytokinin signaling

cis-Zeatin-O-glucoside: Evidence-Backed Application Scenarios for Research and Industrial Use


Sustained-Release Cytokinin Supplementation in Tissue Culture Requiring High-Concentration Tolerance

For plant tissue culture protocols requiring sustained cytokinin activity at high concentrations without the phytotoxicity associated with free bases or ribosides, cZOG offers a validated alternative. The biphasic dose-response profile demonstrates that at 10⁻⁴ M, cZOG exhibits higher activity or reduced toxicity compared to equivalent concentrations of zeatin and zeatin riboside [1]. This property is particularly valuable in recalcitrant species or genotypes where high cytokinin doses are required for callus induction or shoot regeneration, but free cytokinin bases induce necrosis or abnormal development. The controlled hydrolysis of cZOG to active zeatin in planta provides sustained cytokinin delivery, distinguishing it from N-glucosides which remain largely inactive and non-hydrolyzable [2].

Pathway-Specific Metabolic Studies of cis-Zeatin Glucosylation in Maize and Cereal Systems

In maize and other cereals, cZOG is the authentic product of a dedicated enzymatic pathway mediated by cisZOG1 and cisZOG2. These enzymes exhibit an 11-fold higher affinity for cis-zeatin compared to trans-zeatin and fail entirely to glucosylate trans-zeatin [1]. Consequently, cZOG is the only appropriate substrate or analytical standard for studies interrogating cis-specific cytokinin metabolism in these systems. Use of trans-zeatin-O-glucoside would not recapitulate the native metabolic pathway. Furthermore, endogenous profiling confirms that cis-zeatin derivatives, including cZOG and its riboside O-glucoside, are abundant in maize kernels and other tissues [2], underscoring the physiological relevance of targeting this specific compound for metabolic flux analyses, enzyme characterization, or transgenic studies involving cisZOG overexpression.

Endogenous Cytokinin Profiling and Quantification in Rice Developmental Studies

Quantitative GC-MS analyses demonstrate that cis-zeatin derivatives are consistently more abundant than trans-zeatin analogs throughout rice grain development [1]. For researchers conducting endogenous cytokinin profiling in rice or related cereals, cZOG must be included as a target analyte in quantitative LC-MS/MS or GC-MS methods to achieve accurate representation of the native cytokinin pool. Omitting cZOG from the analytical panel would result in a significant underestimation of total cytokinin content and a distorted view of cytokinin homeostasis during grain filling and other developmental transitions. The inclusion of authentic cZOG as a calibration standard is essential for method validation and accurate quantification [2].

Investigations of Cytokinin-Mediated Plant Immunity with Slow-Release cis-Zeatin Delivery

Given the demonstrated differential immunomodulatory effects of cis-zeatin versus trans-zeatin in the tobacco-Pseudomonas syringae pathosystem [1], cZOG presents a valuable tool for plant pathology studies requiring controlled, sustained delivery of the cis-zeatin scaffold. As a hydrolyzable O-glucoside, cZOG can serve as a prohormone that releases cis-zeatin gradually in planta, avoiding the rapid metabolic clearance that may accompany direct application of the free base [2]. This slow-release property enables experimental designs that more closely mimic the endogenous accumulation and release kinetics of cis-zeatin-type cytokinins during pathogen challenge, where cis-zeatin-O-glucoside has been identified as the most prominent cytokinin species whose levels decrease dramatically upon infection [3].

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